molecular formula C15H16N2O3 B2824250 (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 1291790-01-6

(2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B2824250
CAS No.: 1291790-01-6
M. Wt: 272.304
InChI Key: CDBQUYRRQIZHBS-CYBMUJFWSA-N
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Description

(2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound characterized by its unique structure and functional groups. This compound features a cyclopropylformamide moiety, an indole ring, and a propanoic acid group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting with the formation of the indole ring. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent steps may include the introduction of the cyclopropylformamide group through amide bond formation reactions, often using coupling agents like carbodiimides (e.g., DCC, EDC).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the indole ring or the propanoic acid group, often using strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, H₂O₂

  • Reduction: LiAlH₄, NaBH₄, H₂

  • Substitution: NaOH, HCl, DMF

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives

  • Reduction: Reduced indole derivatives

  • Substitution: Substituted indole or propanoic acid derivatives

Scientific Research Applications

(2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyclopropylformamide group may influence the compound's binding affinity and selectivity. The propanoic acid group can participate in hydrogen bonding, enhancing the compound's solubility and bioavailability.

Comparison with Similar Compounds

  • (2S)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid

  • 3-(1H-indol-3-yl)propanoic acid

  • Cyclopropylformamide derivatives

Uniqueness: (2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid is distinguished by its specific stereochemistry, which can significantly impact its biological activity and chemical properties. The presence of the (2R) configuration and the combination of functional groups make it unique compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(2R)-2-(cyclopropanecarbonylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(9-5-6-9)17-13(15(19)20)7-10-8-16-12-4-2-1-3-11(10)12/h1-4,8-9,13,16H,5-7H2,(H,17,18)(H,19,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBQUYRRQIZHBS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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